4-Chloro-3-nitro-1H-indole

Cycloaddition Dearomatization Electrophilicity

Researchers sourcing indole building blocks often encounter a trade-off: electrophilic reactivity versus downstream diversification. Generic 3-nitroindoles lack a cross-coupling handle, while 4-chloroindoles miss the enhanced electrophilicity needed for dearomative cycloadditions. 4-Chloro-3-nitro-1H-indole (CAS 1279719-00-4) eliminates this gap. - Dual orthogonal reactivity: C3-NO2 enables activator-free (4+2) cycloadditions (nitrostyrene-like E ≈ -14 to -15); C4-Cl permits Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. - Streamlined SAR library synthesis: Reduce the nitro group (Pd/C, H2) then functionalize at C4, generating 3,4-disubstituted indole arrays in two steps. - Privileged scaffold: Key intermediate for kinase inhibitor and antimicrobial agent discovery programs. Supplied with 95% HPLC purity, available from 1 g to bulk quantities with reliable global shipping.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
Cat. No. B13204537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitro-1H-indole
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=CN2)[N+](=O)[O-]
InChIInChI=1S/C8H5ClN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H
InChIKeyCNWSMCKDMGTKBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitro-1H-indole: A Dual-Functionalized Indole Building Block for Electrophilic and Cross-Coupling Chemistry


4-Chloro-3-nitro-1H-indole (CAS 1279719-00-4) is a heteroaromatic compound featuring a 1H-indole core substituted with an electron-withdrawing nitro group at the 3-position and a chlorine atom at the 4-position [1]. This specific substitution pattern creates a unique electronic environment: the nitro group strongly deactivates the indole ring and enhances electrophilicity at C2, while the chlorine provides a versatile handle for subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2]. As a member of the 3-nitroindole class, this compound exhibits electrophilic reactivity comparable to nitrostyrenes, enabling activator-free (4+2) cycloadditions with electron-rich dienes .

Why 4-Chloro-3-nitro-1H-indole Cannot Be Replaced by Unsubstituted 3-Nitroindole or 4-Haloindoles


Substituting 4-chloro-3-nitro-1H-indole with generic 3-nitroindole or 4-haloindole analogs fails to recapitulate the precise balance of electrophilicity and synthetic versatility required for advanced molecular design [1]. The 3-nitro group endows the indole core with nitrostyrene-like electrophilicity, enabling unique dearomative cycloadditions that are absent in non-nitrated indoles [1]. However, unsubstituted 3-nitroindole lacks the C4 functional handle necessary for downstream diversification [2]. Conversely, 4-chloroindole retains the cross-coupling handle but lacks the enhanced electrophilicity and redox activity conferred by the 3-nitro group [3]. This dual functionalization—electrophilic activation plus orthogonal reactivity—is not attainable with any single-substituted analog, making 4-chloro-3-nitro-1H-indole an irreplaceable building block for generating densely functionalized indole libraries and bioactive candidates [4].

Quantitative Differentiation of 4-Chloro-3-nitro-1H-indole vs. Key Analogs


Electrophilicity of 3-Nitroindole Core: Enabling Activator-Free (4+2) Cycloaddition

The 3-nitroindole core, shared by 4-chloro-3-nitro-1H-indole, exhibits electrophilicity parameters in the nitrostyrene range (Mayr electrophilicity parameter E ≈ -14 to -15) [1]. This enables reagentless (4+2) cycloaddition with Danishefsky's diene at room temperature, yielding dearomatized cycloadducts in good yields without any external activator or catalyst [2]. In contrast, non-nitrated indoles are nucleophilic in character and do not undergo analogous dearomative cycloadditions [3].

Cycloaddition Dearomatization Electrophilicity

Synthetic Yield Advantage: C3 Nitration of Indole with Cupric Nitrate

The synthesis of the core 3-nitroindole structure can be achieved via direct C3 nitration of indole using cupric nitrate, delivering 3-nitroindole in 92% yield [1]. This method significantly outperforms alternative nitrate salts such as Pb(NO3)2, KNO3, and NaNO3, which provide inferior yields [1]. While this data pertains to 3-nitroindole, the same nitration strategy is applicable to 4-chloroindole precursors, providing a high-yielding entry into the 4-chloro-3-nitro-1H-indole scaffold.

Synthesis Nitration Yield

Dual Functionalization: Orthogonal Reactivity of C3-Nitro and C4-Chloro Groups

4-Chloro-3-nitro-1H-indole uniquely combines a C3-nitro electrophilic activation site with a C4-chloro cross-coupling handle [1]. The chloro substituent enables efficient participation in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for sequential functionalization [2]. In contrast, 3-nitroindole lacks any halogen handle for cross-coupling, while 4-chloroindole lacks the electrophilic reactivity conferred by the nitro group [3].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig

Optimal Application Scenarios for 4-Chloro-3-nitro-1H-indole Based on Quantitative Evidence


Synthesis of 2,3-Disubstituted Indolines via Dearomative (4+2) Cycloaddition

Leverage the nitrostyrene-like electrophilicity of the 3-nitroindole core (E ≈ -14 to -15) to perform activator-free (4+2) cycloadditions with electron-rich dienes (e.g., Danishefsky's diene) at room temperature [1]. This reaction yields dearomatized cycloadducts in good yields, providing a direct route to complex indoline frameworks that are privileged scaffolds in natural product synthesis and medicinal chemistry [1].

Iterative Diversification: Sequential Functionalization via Nitro Reduction Followed by Cross-Coupling

Employ the orthogonal reactivity of 4-chloro-3-nitro-1H-indole: first reduce the C3-nitro group to an amino group (using Pd/C, H2), then utilize the C4-chloro handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling [2]. This two-step sequence enables the rapid assembly of highly functionalized 3,4-disubstituted indole libraries for structure-activity relationship (SAR) studies in drug discovery [2].

Building Block for Kinase Inhibitors and Antimicrobial Agents

The 4-chloro-3-nitro-1H-indole scaffold serves as a privileged intermediate for the synthesis of kinase inhibitors (halogenated indoles targeting ATP-binding sites) and antimicrobial agents (nitroimidazole derivatives) . The combination of a nitro group (bioisostere for carboxylic acid) and a chloro substituent (enhances membrane permeability) is strategically employed in medicinal chemistry to optimize potency and pharmacokinetic properties [3].

Precursor to 4-Substituted 3-Nitroindole Derivatives for Melatoninergic Ligand Development

While 4-chloro-3-nitro-1H-indole itself is not directly tested, the class-level SAR indicates that 4-nitroindole derivatives exhibit high affinity and selectivity for MT3 melatoninergic binding sites (nanomolar Ki) [4]. The C4-chloro handle in 4-chloro-3-nitro-1H-indole allows for diversification to generate novel 4-substituted 3-nitroindole analogs for exploration of MT3-selective ligands, potentially useful for elucidating melatonin receptor pharmacology [4].

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